molecular formula C31H29N3OS B14134606 2a,4a-Diazacyclopent[cd]azulene-2-carbothioamide, 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-1-phenyl-N-(phenylmethyl)- CAS No. 489425-26-5

2a,4a-Diazacyclopent[cd]azulene-2-carbothioamide, 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-1-phenyl-N-(phenylmethyl)-

Cat. No.: B14134606
CAS No.: 489425-26-5
M. Wt: 491.6 g/mol
InChI Key: JXMKNHLTAIBIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a complex organic compound with a unique structure It features a diazacyclopenta[cd]azulene core, which is a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the diazacyclopenta[cd]azulene core, followed by the introduction of the benzyl, methoxyphenyl, and phenyl groups through various substitution reactions. The final step involves the formation of the carbothioamide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that can be explored for drug development.

    Medicine: Its unique structure could make it a candidate for therapeutic agents.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is not well-understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions could involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
  • 1-(4-methylphenyl)-N,3-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

Uniqueness

N-benzyl-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is unique due to its specific substitution pattern and the presence of the carbothioamide group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

489425-26-5

Molecular Formula

C31H29N3OS

Molecular Weight

491.6 g/mol

IUPAC Name

N-benzyl-2-(4-methoxyphenyl)-6-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C31H29N3OS/c1-35-25-17-15-23(16-18-25)27-21-34-29(30(36)32-20-22-10-4-2-5-11-22)28(24-12-6-3-7-13-24)26-14-8-9-19-33(27)31(26)34/h2-7,10-13,15-18,21H,8-9,14,19-20H2,1H3,(H,32,36)

InChI Key

JXMKNHLTAIBIBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=CC=C5)C(=S)NCC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.